N-[4-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)cyclohexyl]-3-methoxy-2-methyl-2H-indazole-6-carboxamide
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Description
N-[4-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)cyclohexyl]-3-methoxy-2-methyl-2H-indazole-6-carboxamide is a useful research compound. Its molecular formula is C23H27N5O3 and its molecular weight is 421.501. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
Research into compounds with similar structural features, such as N-[4-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)cyclohexyl]-3-methoxy-2-methyl-2H-indazole-6-carboxamide, often focuses on their synthesis and potential biological activity. For example, studies have reported the synthesis of related compounds, demonstrating significant inhibitory activity against cancer cell lines, suggesting potential applications in cancer research and therapy (Lu et al., 2021). Additionally, the exploration of similar indazole derivatives has led to the development of compounds evaluated for their inhibitory activities against specific enzymes or as kinase inhibitors, indicating their potential in drug development (Jian-peng et al., 2019).
Antimicrobial and Antifungal Activities
Research into compounds with similar structures has shown promising antimicrobial and antifungal properties. For instance, compounds derived from fluoroquinolone-based structures have been synthesized and shown to possess antimicrobial and antifungal activities, highlighting their potential as therapeutic agents against infectious diseases (Patel & Patel, 2010). This suggests that compounds with the specific structure mentioned could be explored for similar biological activities, contributing to the development of new antimicrobial and antifungal agents.
Enzyme Inhibition for Therapeutic Applications
The study of compounds within the same family has also focused on their role as enzyme inhibitors, with implications for treating various diseases. For example, indazole and indole carboxamides have been identified as potent, selective, and reversible inhibitors of monoamine oxidase B (MAO-B), with potential applications in treating neurological disorders (Tzvetkov et al., 2014). This indicates the broader potential of such compounds in drug discovery and development, especially for diseases associated with enzyme dysregulation.
Properties
IUPAC Name |
N-[4-(3-cyclopropyl-6-oxopyridazin-1-yl)cyclohexyl]-3-methoxy-2-methylindazole-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N5O3/c1-27-23(31-2)18-10-5-15(13-20(18)25-27)22(30)24-16-6-8-17(9-7-16)28-21(29)12-11-19(26-28)14-3-4-14/h5,10-14,16-17H,3-4,6-9H2,1-2H3,(H,24,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEWLYBYPAWNWBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C2C=CC(=CC2=N1)C(=O)NC3CCC(CC3)N4C(=O)C=CC(=N4)C5CC5)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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